

An In-depth Technical Guide to 4-Aminobenzylamine: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzylamine, with the CAS number 4403-71-8, is a versatile bifunctional organic compound containing both a primary aromatic amine and a primary benzylic amine.[1][2][3] This unique structure makes it a valuable building block in a wide range of applications, including the synthesis of polymers, dyes, pharmaceuticals, and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of **4-aminobenzylamine**, detailed experimental protocols for its use in synthesis, and a summary of its safety and toxicological profile.

Chemical and Physical Properties

The fundamental properties of **4-aminobenzylamine** are summarized in the tables below for easy reference.

Table 1: General and Physical Properties



Property	Value	Reference(s)	
CAS Number	4403-71-8	[1][2][3]	
Molecular Formula	C7H10N2	[1][2]	
Molecular Weight	122.17 g/mol	[1][2][3]	
Appearance	Colorless to light yellow liquid or solid	[1]	
Melting Point	37 °C	[1]	
Boiling Point	101 °C at 0.05 mmHg	[1]	
Density	1.078 g/mL at 25 °C	[1]	
Refractive Index (n20/D)	1.61	[1]	
Flash Point	113 °C (closed cup)	cup) [1]	
Solubility	Soluble in water and organic solvents like ethanol and methanol.		

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	4-(aminomethyl)aniline	
Synonyms	p-Aminobenzylamine, 4- (Aminomethyl)benzenamine	[1]
InChI	1S/C7H10N2/c8-5-6-1-3-7(9)4- 2-6/h1-4H,5,8-9H2	[1]
InChIKey	BFWYZZPDZZGSLJ- UHFFFAOYSA-N	[1]
SMILES	NCc1ccc(N)cc1	[1]

Reactivity and Applications



4-Aminobenzylamine's two primary amine groups exhibit different reactivities, which can be exploited in selective chemical transformations. The benzylic amine is generally more nucleophilic than the aromatic amine. This differential reactivity is crucial in its application as a monomer in polymerization and in the synthesis of complex molecules, including Schiff bases and heterocyclic compounds. It is also used in the modification of material surfaces, such as carbon nanotubes.

Experimental Protocols

Detailed methodologies are essential for the successful application of **4-aminobenzylamine** in research and development. Below are representative experimental protocols for its synthesis and a common subsequent reaction.

Synthesis of 4-Aminobenzylamine by Catalytic Reduction (General Procedure)

A common method for the synthesis of **4-aminobenzylamine** involves the catalytic reduction of **4-nitrobenzaldehyde**.

Materials:

- 4-Nitrobenzaldehyde
- Ammonia (liquid or in a suitable solvent)
- Palladium or Platinum on carbon (catalyst)
- Methanol or Ethanol (solvent)
- Hydrogen gas source
- High-pressure reactor

Methodology:

 In a high-pressure reactor, a solution of 4-nitrobenzaldehyde in an aliphatic alcohol (e.g., methanol or ethanol) is prepared.



- An excess of ammonia (typically 7-15 molar equivalents) is added to the solution.
- A catalytic amount of palladium or platinum on carbon is added to the mixture.
- The reactor is sealed and purged with hydrogen gas.
- The reaction is heated to a controlled temperature (e.g., 70-90 °C) and pressurized with hydrogen.
- The reaction is stirred vigorously until the uptake of hydrogen ceases, indicating the completion of the reduction.
- After cooling and venting the reactor, the catalyst is removed by filtration.
- The solvent is removed under reduced pressure, and the crude **4-aminobenzylamine** can be purified by distillation or crystallization.

Detailed Experimental Protocol: Synthesis of N-(4-aminobenzyl)acetamide

This protocol details the synthesis of an acetamide derivative of **4-aminobenzylamine**, illustrating a typical acylation reaction. The starting material for this specific literature procedure is N-(4-nitrobenzyl)acetamide, which is then reduced to the desired product. This reduction step is analogous to the synthesis of **4-aminobenzylamine** from a nitro precursor.

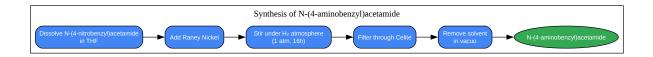
Materials:

- N-(4-nitrobenzyl)acetamide
- Tetrahydrofuran (THF)
- Raney Nickel (catalyst)
- Hydrogen gas source (e.g., hydrogen balloon)
- Celite

Methodology:



- Dissolve 4.0 g (21 mmol) of N-(4-nitrobenzyl)acetamide in 100 mL of THF in a suitable reaction flask.
- Carefully add a catalytic amount of Raney Nickel to the solution.
- Stir the mixture under an atmosphere of hydrogen (1 atm, e.g., from a balloon) at room temperature.
- Continue stirring for 16 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
- Wash the filter pad with an additional 100 mL of THF.
- Combine the filtrates and remove the solvent under reduced pressure (in vacuo) to yield N-(4-aminobenzyl)acetamide.[3]



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Experimental workflow for the synthesis of N-(4-aminobenzyl)acetamide.

General Experimental Protocol: Schiff Base Formation

4-Aminobenzylamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).

Materials:

• 4-Aminobenzylamine



- An appropriate aldehyde or ketone (e.g., benzaldehyde)
- Ethanol
- Glacial acetic acid (catalyst)

Methodology:

- Dissolve equimolar amounts of **4-aminobenzylamine** and the carbonyl compound in ethanol in a round-bottom flask.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the mixture for a designated period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base product.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- The crude product can be further purified by recrystallization.



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General experimental workflow for Schiff base synthesis.

Biological Activity and Signaling Pathways

While **4-aminobenzylamine** itself is primarily a synthetic building block, its derivatives have been investigated for a range of biological activities. For instance, derivatives of similar aromatic amines have been explored as inhibitors of DNA methyltransferases, which are



important targets in cancer therapy. However, based on currently available public information, there are no well-defined signaling pathways directly attributed to **4-aminobenzylamine**. Its biological effects are likely mediated through the activity of the more complex molecules synthesized from it. Further research is needed to elucidate any direct interactions of **4-aminobenzylamine** with biological systems and signaling cascades.

Toxicology and Safety

4-Aminobenzylamine is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Reference(s)
Pictogram	GHS05	Corrosion	[1]
Signal Word	Danger	[1]	
Hazard Statement	H314	Causes severe skin burns and eye damage	[1]
Precautionary Statements	P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501	A comprehensive set of precautions for handling, response, storage, and disposal.	

Table 4: Toxicological Data

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	3042 mg/kg	

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.



Conclusion

4-Aminobenzylamine is a chemical intermediate with significant potential in various fields of chemical synthesis. Its distinct physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and developers. A thorough understanding of its handling requirements and safety precautions is crucial for its effective and safe utilization. While its direct role in biological signaling pathways is not yet well-defined, the exploration of its derivatives continues to be a promising area of research, particularly in the development of new therapeutic agents.

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